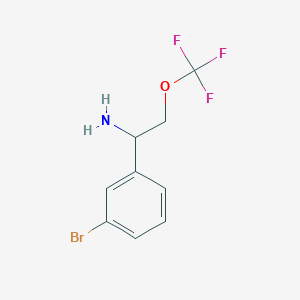
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring and a trifluoromethoxy group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethoxy group. The final step involves the formation of the ethanamine backbone through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated amines. Substitution reactions can result in a variety of substituted ethanamines.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromophenyl)ethan-1-amine: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-(3-Bromophenyl)ethan-1-amine: The position of the bromine atom is different, affecting its chemical behavior.
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine: The bromine atom is attached to the para position, leading to variations in reactivity and applications.
Uniqueness
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H9BrF3NO |
|---|---|
Peso molecular |
284.07 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8H,5,14H2 |
Clave InChI |
CZBOQCZRAQJUGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(COC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


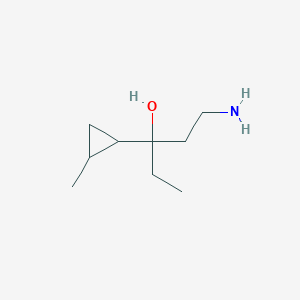


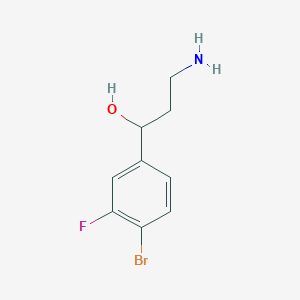


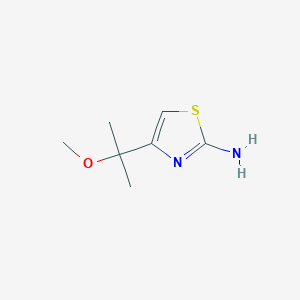
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
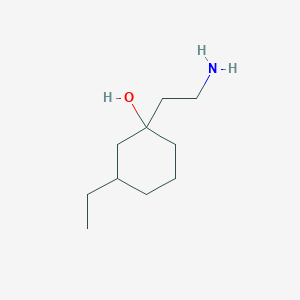



![Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate](/img/structure/B13183940.png)
![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)
